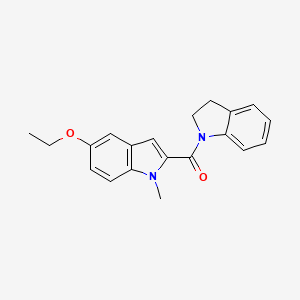![molecular formula C18H18N2O4 B14988911 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14988911.png)
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a furan ring, and a chromene scaffold. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene scaffold, followed by the introduction of the furan ring and the dimethylamino group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common to ensure the quality and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the chromene scaffold can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the chromene scaffold may produce alcohol derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound also features a complex aromatic structure and is studied for its biological activities.
Indole derivatives: These compounds share a similar aromatic scaffold and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-20(2)14(16-8-5-9-23-16)11-19-17(21)13-10-12-6-3-4-7-15(12)24-18(13)22/h3-10,14H,11H2,1-2H3,(H,19,21) |
InChI Key |
GSIRAIPYSOHDHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B14988836.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B14988838.png)
![2-(2-Hydroxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14988845.png)
![3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14988850.png)
![N-[4-(acetylamino)phenyl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988851.png)
![N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B14988860.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B14988868.png)
![5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B14988873.png)
![Isobutyl 2-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14988877.png)
![2-phenoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14988880.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B14988890.png)
![5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14988906.png)

![N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14988918.png)
